molecular formula C8H7NO2S2 B6613859 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 61766-82-3

3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione

Cat. No.: B6613859
CAS No.: 61766-82-3
M. Wt: 213.3 g/mol
InChI Key: XEKRNPAMNNFXSK-UHFFFAOYSA-N
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Description

3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is a heterocyclic compound containing sulfur and nitrogen atoms in its structure. This compound is part of the benzothiazole family, which is known for its diverse biological and chemical properties. The presence of the methylsulfanyl group adds unique characteristics to the compound, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiophenol with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzothiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylsulfanylbenzothiazole
  • 3-Methylsulfanyl-2-benzothiazolinone
  • 4-Methylsulfanylbenzothiazole

Uniqueness

3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione is unique due to the presence of the 1,1-dione moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methylsulfanylbenzothiazole derivatives, making it a valuable compound for various applications.

Properties

IUPAC Name

3-methylsulfanyl-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO2S2/c1-12-8-6-4-2-3-5-7(6)13(10,11)9-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKRNPAMNNFXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NS(=O)(=O)C2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321433
Record name 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61766-82-3
Record name NSC375176
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=375176
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(Methylsulfanyl)-1H-1lambda~6~,2-benzothiazole-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90321433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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